(Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one

Description

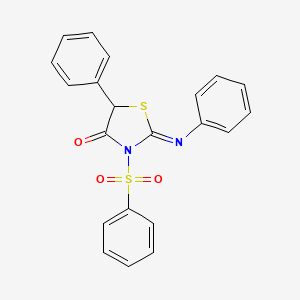

(Z)-5-Phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one is a thiazolidinone derivative characterized by a unique substitution pattern:

- 5-position: A phenyl group.

- 2-position: A phenylimino moiety (C=N-Ph).

- 3-position: A phenylsulfonyl group (SO₂-Ph).

This compound’s stereochemistry (Z-configuration) and electron-withdrawing sulfonyl group distinguish it from simpler thiazolidinones. Its synthesis typically involves condensation reactions under acidic or microwave-assisted conditions, as seen in analogous systems . Structural confirmation is achieved via advanced techniques like X-ray crystallography and NMR spectroscopy .

Properties

IUPAC Name |

3-(benzenesulfonyl)-5-phenyl-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c24-20-19(16-10-4-1-5-11-16)27-21(22-17-12-6-2-7-13-17)23(20)28(25,26)18-14-8-3-9-15-18/h1-15,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJKSVVWQRWBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N(C(=NC3=CC=CC=C3)S2)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including multicomponent reactions that yield high purity and yield. The structural framework of thiazolidinones includes a five-membered ring containing sulfur, which is crucial for their biological activity. The specific arrangement of substituents on the thiazolidinone core significantly influences its pharmacological properties.

Anticancer Activity

Thiazolidinones, including (Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one, have shown promising anticancer properties. In vitro studies indicate that derivatives of thiazolidinones exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. For instance, compounds derived from this scaffold have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation mechanisms .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of thiazolidinones. Studies demonstrate that (Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus and Pseudomonas aeruginosa were found to be notably low, indicating potent antibacterial activity .

Anti-inflammatory and Analgesic Effects

Thiazolidinones have also been evaluated for their anti-inflammatory properties. Research suggests that (Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one can inhibit pro-inflammatory cytokines and reduce edema in animal models. This compound's analgesic activity has been attributed to its ability to modulate pain pathways and inhibit cyclooxygenase enzymes .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is closely linked to their structural features. Substituents on the phenyl rings significantly affect their potency. For example:

- Phenylsulfonyl Group : Enhances antimicrobial activity.

- Amino Substituents : Increase anticancer efficacy by facilitating interactions with cellular targets.

Table 1 summarizes the SAR findings related to various derivatives of thiazolidinones:

| Compound Derivative | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| (Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one | High | Moderate | High |

| 2-thioxo-thiazolidin-4-one | Moderate | High | Moderate |

| 3-Arylthiazolidinone | High | Low | High |

Case Studies

- Anticancer Study : A study conducted by Abdel-Aziz et al. demonstrated that (Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting its potential as a lead compound for further development in oncology .

- Antimicrobial Efficacy : Another research highlighted its effectiveness against biofilm formation in Pseudomonas aeruginosa, with a significant reduction in biofilm mass at sub-MIC concentrations .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one have shown promise in inducing apoptosis in cancer cells through mechanisms involving the upregulation of tumor suppressor proteins such as p53 and BAX, while downregulating anti-apoptotic proteins like Bcl-2 .

A specific study demonstrated that thiazolidinone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer therapy . The structure–activity relationship (SAR) analyses suggest that modifications on the phenyl rings enhance anticancer potency, making this class of compounds a viable option for further development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazolidinone derivatives exhibit significant activity against various bacterial and fungal strains. For example, derivatives with sulfonyl groups have shown enhanced inhibitory effects against pathogens compared to traditional antibiotics .

In vitro studies have reported effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, indicating that these compounds could serve as potential alternatives to existing antimicrobial agents, especially in an era of increasing antibiotic resistance.

Case Studies

Synthesis and Structural Insights

The synthesis of (Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one typically involves the condensation of phenylimines with thiazolidinones under acidic conditions. The resulting compound features a thiazolidinone core that is crucial for its biological activity .

Crystallographic studies reveal that the compound adopts a non-planar conformation, which may influence its interaction with biological targets. The dihedral angles between substituents suggest that steric hindrance plays a role in its activity profile .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazolidin-4-one derivatives are highly substituent-dependent. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Features

Key Comparative Insights

- Electron-Withdrawing Groups : The target compound’s 3-phenylsulfonyl group enhances stability and may influence binding affinity compared to analogues with 3-thioxo (C=S) or 3-alkyl groups .

- Stereochemical Impact: The Z-configuration at the 2-position (imino group) is critical for maintaining planar geometry, analogous to (Z)-5-(3,4-dimethoxybenzylidene) derivatives .

- Biological Activity: Benzylidene derivatives (e.g., 5-(furan-2-ylmethylene)) exhibit antibacterial activity, likely due to extended π-conjugation enhancing membrane interaction . Quinoline hybrids show analgesic effects, suggesting fused heterocycles modulate CNS targets . Nitro- or halogen-substituted analogues (e.g., 4-Cl-benzylidene) may improve bioavailability via polar interactions .

Q & A

Q. What are the recommended synthetic routes for (Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one?

The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions. For example, similar compounds are synthesized via the reaction of substituted thioureas with aldehydes or ketones under basic conditions (e.g., NaOH/KOH in ethanol) . A plausible route for the target compound could involve:

Condensation of phenylsulfonyl-substituted thiourea with phenylglyoxal.

Cyclization under reflux in a polar solvent (e.g., methanol or DMF) with a base.

Isolation via recrystallization or column chromatography.

Key challenges include controlling stereochemistry (Z-configuration) and minimizing byproducts like sulfoxide derivatives during sulfonyl group incorporation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR identify substituent environments. For instance, the Z-configuration of the imino group can be confirmed by coupling constants in H NMR (e.g., vinyl protons at δ 6.8–7.5 ppm with Hz) .

- FT-IR : Peaks at ~1700–1750 cm (C=O stretch), ~1250 cm (S=O), and ~1600 cm (C=N) confirm functional groups .

- UV-Vis : Conjugation in the thiazolidinone ring results in absorption at 250–300 nm, useful for purity assessment .

Q. How can researchers assess the compound’s potential biological activity?

Initial screening often involves:

- Enzyme inhibition assays : Test against targets like aldose reductase (ALR2) or kinases using spectrophotometric methods (e.g., IC determination via NADPH consumption) .

- Antimicrobial assays : Disk diffusion or microdilution against bacterial/fungal strains.

- Cytotoxicity : MTT assays on cell lines (e.g., HeLa or MCF-7) to evaluate anticancer potential.

Dose-response curves and comparative analysis with structurally related compounds (e.g., dichlorophenyl analogs) are critical .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- SHELX suite : Use SHELXL for refinement of single-crystal data. The phenylsulfonyl group’s geometry (e.g., dihedral angles) and hydrogen-bonding patterns (e.g., N–H···O=S interactions) can be analyzed to confirm stereochemistry .

- Challenges : Twinning or disorder in the phenylimino group may require high-resolution data (≤ 0.8 Å) and iterative refinement.

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures .

Q. What computational methods predict the compound’s binding modes with biological targets?

- Molecular docking (AutoDock/Vina) : Dock the compound into ALR2’s active site (PDB: 1US0) to identify key interactions (e.g., sulfonyl oxygen with Tyr48) .

- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-protein complexes.

- QM/MM calculations : Evaluate electronic effects of substituents (e.g., electron-withdrawing sulfonyl groups) on binding affinity .

Q. How can researchers address contradictions in biological activity data across studies?

- Source analysis : Compare assay conditions (e.g., pH, co-solvents) that may alter compound stability.

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the imino group).

- Structural analogs : Test derivatives with modified sulfonyl or phenyl groups to isolate structure-activity relationships (SAR) .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Green chemistry : Replace traditional solvents with ionic liquids or use β-cyclodextrin-SOH as a recyclable catalyst .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours under reflux) .

- Byproduct mitigation : Add scavengers (e.g., molecular sieves) to absorb water in condensation steps .

Q. How does tautomerism affect spectroscopic and crystallographic data?

- Tautomeric equilibria : The imino group may tautomerize to enamine forms, causing split peaks in NMR. Use low-temperature H NMR (−40°C) to freeze equilibria .

- X-ray validation : Crystallography definitively assigns the Z-configuration and rules out tautomeric artifacts .

Methodological Notes

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers for pharmacological studies .

- Data reproducibility : Validate synthetic protocols across ≥3 independent trials and report yields as mean ± SD .

- Ethical considerations : Follow OECD guidelines for preclinical toxicity testing before in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.